4-Pyridineacetyl chloride
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Overview
Description
4-Pyridineacetyl chloride is a chemical compound with the molecular formula C7H6ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridineacetyl chloride typically involves the reaction of 4-pyridineacetic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both a reagent and a solvent. The reaction proceeds as follows:
C7H7NO2+SOCl2→C7H6ClNO+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems helps in maintaining consistent reaction conditions and efficient handling of reagents .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridineacetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-pyridineacetic acid.
Reduction: It can be reduced to 4-pyridineethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary amines, and alcohols are commonly used. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products Formed:
Scientific Research Applications
4-Pyridineacetyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Pyridineacetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it can modify proteins and other biomolecules by acylation, affecting their function and activity .
Comparison with Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but lacks the acetyl chloride functional group.
4-Pyridinecarboxylic Acid: Similar structure but with a carboxylic acid group instead of an acetyl chloride group.
4-Pyridineethanol: Similar structure but with an ethanol group instead of an acetyl chloride group.
Uniqueness: 4-Pyridineacetyl chloride is unique due to its reactivity as an acylating agent, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various compounds, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H6ClNO |
---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
2-pyridin-4-ylacetyl chloride |
InChI |
InChI=1S/C7H6ClNO/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2 |
InChI Key |
MDZNXNVZTDPUJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CC(=O)Cl |
Origin of Product |
United States |
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